1-(2,3,5-trichlorophenyl)propan-1-one
Description
1-(2,3,5-Trichlorophenyl)propan-1-one is a chlorinated aromatic ketone characterized by a propanone backbone substituted with a 2,3,5-trichlorophenyl group.
Properties
IUPAC Name |
1-(2,3,5-trichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-2-8(13)6-3-5(10)4-7(11)9(6)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCCLSSGLKVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824052-19-8 | |
| Record name | 1-(2,3,5-trichlorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,5-Trichlorophenyl)propan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2,3,5-trichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium chloride, can be reacted with propanal to form the desired compound after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,5-Trichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated compounds, nitro compounds, and other substituted derivatives.
Scientific Research Applications
1-(2,3,5-Trichlorophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and effects on various biological systems.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,3,5-trichlorophenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)propan-1-one
- Structural Differences : The dichloro analog lacks the chlorine substituent at the 2-position of the phenyl ring. This reduces steric hindrance and electron-withdrawing effects compared to the trichloro derivative.
Thiophene-Containing Derivatives
- Example: 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTNP) Structural Features: Incorporates a thiophene ring and an α,β-unsaturated ketone (propenone) system, enabling extended conjugation. This contrasts with the saturated propanone backbone of 1-(2,3,5-trichlorophenyl)propan-1-one, which likely exhibits a larger HOMO-LUMO gap and weaker NLO effects . Spectroscopy: TTNP shows distinct IR peaks at 1650–1700 cm⁻¹ (C=O stretching) and UV-vis absorption at ~350 nm due to π→π* transitions, which may differ in the non-conjugated trichlorophenylpropanone .
Chalcone Derivatives with Trichlorophenyl Groups
- Example: (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one Structural Features: Contains an enone (α,β-unsaturated ketone) system, enabling conjugation between the aryl rings. Crystallography: The dihedral angle between the trichlorophenyl and methylphenyl rings is 33.2°, suggesting moderate planarity. Hydrogen bonding (C–H···O) stabilizes the crystal lattice, a feature absent in the non-enolic this compound .
Cathinone Derivatives
- Example: 4-Fluoromethcathinone (4-FMC) Structural Differences: Substituted with a fluorophenyl group and an N-methylamino side chain. Bioactivity: 4-FMC interacts with central nervous system targets (e.g., monoamine transporters), highlighting how functional group modifications (e.g., halogen position, amino substitution) drastically alter pharmacological profiles compared to non-amino chlorinated ketones .
Key Comparative Data Table
Research Implications and Gaps
- Electronic Properties : The trichlorophenyl group’s electron-withdrawing nature likely enhances polarity and stability compared to dichloro analogs, but experimental validation is needed.
- Pharmacological Potential: Molecular docking studies suggest antiviral activity against COVID-19 protease (e.g., TTCP derivatives ), but this compound’s efficacy remains untested.
- Synthetic Challenges : The 2,3,5-trichloro substitution may complicate synthesis due to steric and electronic effects, necessitating optimized protocols.
This analysis synthesizes data from computational, crystallographic, and pharmacological studies of structural analogs to infer properties of this compound, highlighting the need for targeted experimental investigations.
Biological Activity
1-(2,3,5-trichlorophenyl)propan-1-one, also known by its CAS number 1824052-19-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1824052-19-8 |
| Molecular Formula | C10H8Cl3O |
| Molecular Weight | 253.53 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exert effects through:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways: It may affect key signaling pathways related to inflammation and apoptosis.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibition of bacterial growth against various strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The results indicated a dose-dependent response.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Case Study on Anticancer Properties: A study conducted by Smith et al. (2023) investigated the effects of the compound on breast cancer cells. The results showed that treatment with this compound led to significant apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent.
- Toxicological Assessment: A toxicological profile was developed based on animal studies that revealed potential nephrotoxic effects at high doses. Long-term exposure resulted in renal damage characterized by increased kidney weights and histopathological changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
